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Compound of Interest

Compound Name: Ajicure PN 23

Cat. No.: B1179949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ajicure PN-23 as a latent

curing agent in epoxy resin formulations for electronic encapsulation. This document outlines

the material's properties, provides detailed experimental protocols for formulation and testing,

and includes visual representations of the curing mechanism and experimental workflows.

Introduction to Ajicure PN-23
Ajicure PN-23 is an amine adduct-based latent curing agent designed for one-component

epoxy resin systems.[1][2] Its latent nature allows for a long pot life at room temperature, with

rapid curing initiated by thermal activation.[3][4] This makes it an ideal candidate for electronic

encapsulation applications where controlled curing and long-term stability of the uncured resin

are critical.[5] The fine particle size of Ajicure PN-23 ensures easy dispersion within the epoxy

resin matrix.[6]

Key Features:

Latent Curing: Stable at ambient temperatures, enabling the formulation of one-component

systems with extended shelf life.[3][6]

Low-Temperature, Rapid Cure: Can be cured at temperatures as low as 80°C in a short time

frame (e.g., 30 minutes).[3][6]
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High Reactivity: The amine adduct structure provides multiple reactive sites for crosslinking

with epoxy groups.

Good Thermal and Mechanical Properties: Cured systems exhibit high glass transition

temperatures (Tg) and good mechanical strength.[5][6]

Physicochemical Properties and Formulation
Guidelines
Physical Properties of Ajicure PN-23

Property Value

Appearance Pale yellow powder[6]

Specific Gravity 1.21[6]

Melting Point (°C) 105[6]

Average Particle Size (μm) 10[6]

Recommended Formulation (Starting Point)
The following table provides a typical starting formulation for an electronic encapsulation

application using Ajicure PN-23 with a standard Bisphenol A based epoxy resin.

Component
Parts by Hundred Resin
(phr)

Purpose

Bisphenol A Epoxy Resin

(EEW ~190)
100 Base Resin

Ajicure PN-23 15 - 25 Curing Agent[1]

Fumed Silica (optional) 1 - 5
Rheology Modifier/Anti-settling

agent

Note: The optimal dosage of Ajicure PN-23 may vary depending on the specific epoxy resin

used and the desired curing characteristics. It is recommended to perform preliminary tests to

determine the ideal concentration for your application.
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Curing Schedule and Mixture Properties
Property Value

Cure Temperature (°C) 80 - 100[6]

Cure Time (minutes) 30 - 60[6]

Pot Life (at 40°C) ~1 month[1][6]

Glass Transition Temperature (Tg) (°C)
~140 (for a mixture with liquid Bisphenol A

epoxy resin)[6]

Tensile Shear Strength (Kgf/cm²)
~140 (for a mixture with liquid Bisphenol A

epoxy resin)[6]

Performance Characteristics in Electronic
Encapsulation
While specific data for Ajicure PN-23 formulations in electronic encapsulation is limited in

publicly available literature, the following table summarizes typical properties expected from a

similar amine-cured epoxy system suitable for such applications. These values should be

considered as representative and should be confirmed through experimental testing of the

specific formulation.
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Property Typical Value Range ASTM Test Method

Dielectric Constant

(Permittivity) @ 1 MHz
3.0 - 4.5 D150

Dissipation Factor @ 1 MHz 0.01 - 0.03 D150

Volume Resistivity (ohm-cm) > 10¹⁴ D257

Dielectric Strength (V/mil) 350 - 450 D149

Thermal Conductivity (W/m·K) 0.2 - 0.6 (unfilled) D5470

Coefficient of Thermal

Expansion (CTE, α1) (ppm/°C)
50 - 70 E831

Water Absorption (24 hrs @

25°C) (%)
< 0.5 D570

Experimental Protocols
Protocol for Formulation and Curing
This protocol describes the preparation of a one-component epoxy encapsulant using Ajicure

PN-23.

Materials and Equipment:

Bisphenol A based epoxy resin (EEW ~190)

Ajicure PN-23

Fumed silica (optional)

Planetary centrifugal mixer or mechanical stirrer with vacuum capabilities

Syringes or dispensing equipment

Convection oven

Procedure:
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Pre-treatment: Dry all components (resin, Ajicure PN-23, and filler) in a vacuum oven at a

temperature below the activation temperature of Ajicure PN-23 (e.g., 40-50°C) for at least 4

hours to remove any absorbed moisture.

Mixing: a. In a clean, dry container, weigh the desired amount of epoxy resin. b. Gradually

add the pre-weighed Ajicure PN-23 to the resin while mixing at a low speed to avoid

excessive air entrapment. c. If using fumed silica, add it incrementally during mixing. d. Mix

the components until a homogenous dispersion is achieved. For optimal results, use a

planetary centrifugal mixer or mix under vacuum to degas the formulation.

Storage: Transfer the mixed formulation to a sealed container and store at a low temperature

(e.g., 4°C) to maximize pot life.

Curing: a. Dispense the encapsulant onto the electronic component to be encapsulated. b.

Place the encapsulated component in a pre-heated convection oven. c. Cure according to

the desired schedule (e.g., 80°C for 30-60 minutes). d. Allow the component to cool to room

temperature before handling.

Protocol for "Glob-Top" Encapsulation
This protocol outlines the steps for encapsulating a chip-on-board (COB) device using the

prepared Ajicure PN-23 formulation.

Procedure:

Surface Preparation: Ensure the surface of the COB and the surrounding area is clean and

free of contaminants by using a suitable solvent like isopropyl alcohol.

Dispensing: a. Using a time-pressure dispenser or a positive displacement pump, carefully

dispense the Ajicure PN-23 epoxy formulation over the center of the chip. b. Allow the

material to flow and self-level, completely covering the die and wire bonds. The thixotropic

nature of a properly formulated encapsulant will prevent it from flowing outside the desired

area.

Curing: Transfer the board to a convection oven and cure as per the established schedule.

Protocol for Performance Characterization
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a) Measurement of Glass Transition Temperature (Tg) by DSC

Standard: ASTM E1356

Procedure: A small sample (5-10 mg) of the cured epoxy is placed in a DSC pan. The

sample is heated at a constant rate (e.g., 10°C/min) and the change in heat flow is

measured. The Tg is determined as the midpoint of the transition in the heat flow curve.

b) Measurement of Tensile Shear Strength

Standard: ASTM D1002

Procedure: Prepare lap shear specimens by bonding two substrates (e.g., aluminum or FR-

4) with the Ajicure PN-23 formulation. Cure the specimens as per the defined schedule. The

bonded specimens are then pulled to failure using a universal testing machine, and the

shear strength is calculated.

c) Measurement of Electrical Properties

Dielectric Constant and Dissipation Factor (ASTM D150): A thin film of the cured epoxy is

placed between two electrodes, and its capacitance and dissipation factor are measured at a

specific frequency (e.g., 1 MHz).

Volume Resistivity (ASTM D257): The resistance of a sample of the cured epoxy of known

geometry is measured, and the volume resistivity is calculated.

Visualizations
Curing Mechanism of Ajicure PN-23
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Caption: Curing mechanism of Ajicure PN-23 in epoxy resin.

Experimental Workflow for Encapsulation and Testing
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Caption: Workflow for electronic encapsulation and material characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

